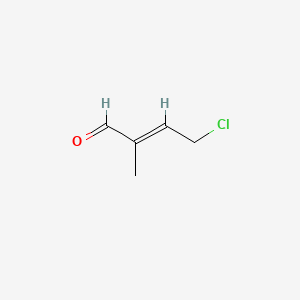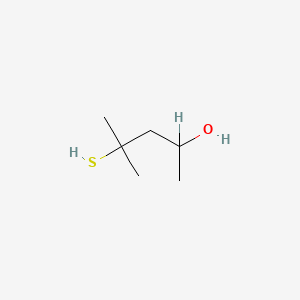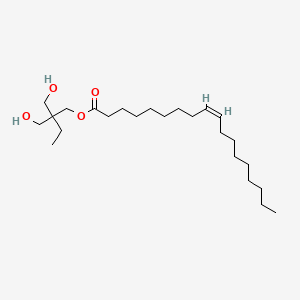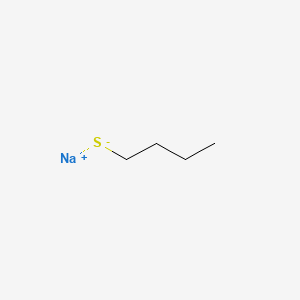
Sodium 1-butanethiolate
説明
Sodium 1-butanethiolate (NaC4H9SH) is a chemical compound composed of a sodium cation and the anion 1-butanethiolate. It is a colorless liquid with a strong odor of garlic or rotten eggs and is used in various industries, such as the pharmaceutical, food, and chemical industries. In addition, it is used in research laboratories as a reagent and catalyst for various reactions.
科学的研究の応用
Chemical Synthesis Sodium 1-butanethiolate has been employed in chemical synthesis processes. For example, Mndzhoian (1959) described its use in the production of Methyl 5-(Butylthiomethyl)-2-Furoate. The process involved the reaction of sodium with toluene and the subsequent addition of 1-butanethiol, highlighting the compound's role in complex organic synthesis (Mndzhoian, 1959).
Surface Chemistry Sodium 1-butanethiolate has been studied for its adsorption properties on metal surfaces. Yang et al. (2001) investigated its adsorption on Cu(111) surfaces using spectroscopy methods, providing insights into its potential applications in surface chemistry and material science (Yang et al., 2001).
Modification of Vegetable Oils The compound has been used in the modification of vegetable oils. Bantchev et al. (2009) utilized butanethiol in a thiol-ene reaction with canola and corn oils to produce sulfide-modified vegetable oils, indicating its utility in the food industry and material modification (Bantchev et al., 2009).
Coordination Complexes in Quantum Dot Networks It has also found application in the synthesis of coordination complexes for quantum dot networks. McCullough et al. (1993) described the use of tetrathiafulvalene tetrahiolate (derived from butanethiol) in synthesizing new coordination compounds for CdSe nanocrystalline semiconductor networks (McCullough et al., 1993).
Electrochemical Studies In electrochemical applications, Kim et al. (1994) synthesized poly(4-anilino-1-butanesulfonic acid) sodium salt from the electrochemical oxidation of 4-anilino-1-butanesulfonic acid sodium salt, demonstrating enhanced redox cyclability over unsubstituted polyaniline. This suggests its potential in electrochemistry and material science (Kim et al., 1994).
Solubility and Freezing Point Studies Omar et al. (2017) conducted studies on the solubility and freezing point depression of sodium 1-butanethiolate in water, providing critical data for its applications in various industrial and research settings (Omar et al., 2017).
Spectroscopic Analysis The conformational behavior of sodium 1-butanethiolate has been analyzed using Raman spectroscopy and theoretical calculations by Ohno et al. (2000). This research aids in understanding its molecular structure and potential applications in molecular sciences (Ohno et al., 2000).
特性
IUPAC Name |
sodium;butane-1-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWRSNWWLIJTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-79-5 (Parent) | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197274 | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-butanethiolate | |
CAS RN |
4779-86-6 | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium butane-1-thiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



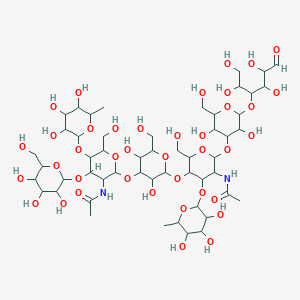
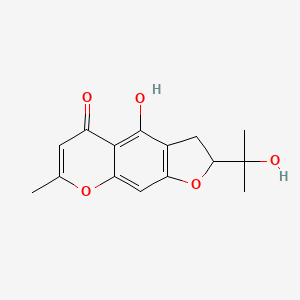
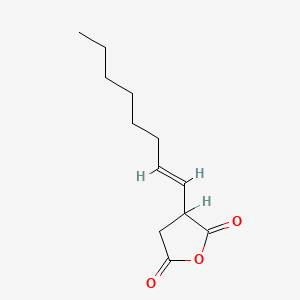
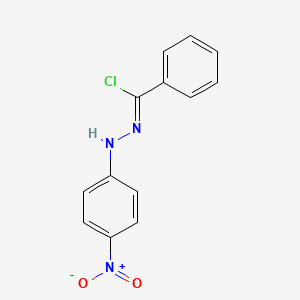
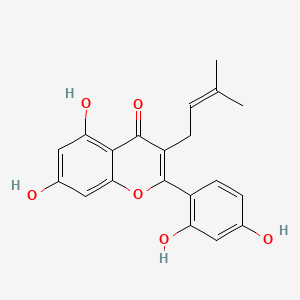
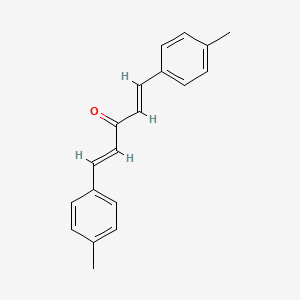

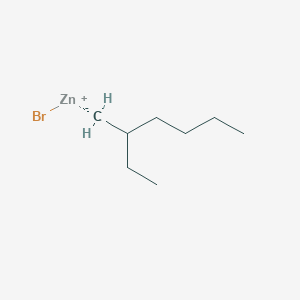
![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)

